Cas no 2138009-01-3 (3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid)

3,3-Diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring an Fmoc-protected amino group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and organic chemistry applications, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The cyclobutane core contributes to conformational rigidity, making it useful for studying structure-activity relationships. The diethyl substituents enhance steric control, while the carboxylic acid moiety allows for further derivatization. Its well-defined reactivity and stability under standard peptide coupling conditions make it a reliable intermediate for constructing complex molecular architectures.
3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid structure
2138009-01-3 structure
Product name:3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid
CAS No:2138009-01-3
MF:C25H29NO4
Molecular Weight:407.502067327499
CID:6492064
PubChem ID:165485514

3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid
    • 3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
    • EN300-1122577
    • 2138009-01-3
    • インチ: 1S/C25H29NO4/c1-3-24(4-2)14-25(15-24,22(27)28)16-26-23(29)30-13-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,3-4,13-16H2,1-2H3,(H,26,29)(H,27,28)
    • InChIKey: JXEBQMUBCLUVES-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC(CC)(CC)C1)=O

計算された属性

  • 精确分子量: 407.20965841g/mol
  • 同位素质量: 407.20965841g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 613
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 5.2

3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1122577-5g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
5g
$6650.0 2023-10-26
Enamine
EN300-1122577-0.25g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
0.25g
$2110.0 2023-10-26
Enamine
EN300-1122577-10.0g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3
10g
$13504.0 2023-06-09
Enamine
EN300-1122577-1g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
1g
$2294.0 2023-10-26
Enamine
EN300-1122577-2.5g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
2.5g
$4495.0 2023-10-26
Enamine
EN300-1122577-1.0g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3
1g
$3139.0 2023-06-09
Enamine
EN300-1122577-5.0g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3
5g
$9107.0 2023-06-09
Enamine
EN300-1122577-0.05g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
0.05g
$1927.0 2023-10-26
Enamine
EN300-1122577-10g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
10g
$9859.0 2023-10-26
Enamine
EN300-1122577-0.5g
3,3-diethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
2138009-01-3 95%
0.5g
$2202.0 2023-10-26

3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid 関連文献

3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acidに関する追加情報

3,3-Diethyl-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2138009-01-3, known as 3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a cyclobutane ring with substituents that confer both functional and structural diversity. The molecule's name itself is a testament to its complexity, with key components such as the cyclobutane ring, diethyl groups, and the fluorenylmethoxycarbonyl (Fmoc) group playing pivotal roles in its properties and applications.

The synthesis of this compound involves a series of intricate chemical reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods and asymmetric synthesis have made it possible to produce this compound with higher yields and greater purity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to streamline the production process, making it more efficient and scalable for industrial applications.

One of the most intriguing aspects of this compound is its potential in drug discovery. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests that this molecule could serve as a building block for more complex structures. Its cyclobutane ring, which is known for its stability and rigidity, could potentially be utilized in designing molecules with specific pharmacokinetic profiles. Recent studies have highlighted the importance of rigid frameworks in enhancing drug bioavailability, making this compound a promising candidate for further exploration in medicinal chemistry.

In addition to its role in drug discovery, this compound has also found applications in materials science. The diethyl groups attached to the cyclobutane ring contribute to the molecule's hydrophobicity, which can be advantageous in designing self-assembling materials or surfactants. Recent research has focused on leveraging such properties to develop novel materials for use in nanotechnology and advanced coatings. The ability to modify the substituents on the cyclobutane ring further expands its potential versatility across different material systems.

The structural integrity of this compound is another area that has been extensively studied. The cyclobutane ring, despite its small size, exhibits unique electronic and steric properties that influence the overall reactivity of the molecule. Computational chemistry techniques, such as density functional theory (DFT), have been employed to analyze the electronic structure and predict reactivity under various conditions. These studies have provided valuable insights into how subtle changes in substituents can significantly alter the molecule's behavior in different chemical environments.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Recent investigations have revealed that under certain conditions, such as exposure to UV light or microbial activity, this compound undergoes degradation through mechanisms involving cleavage of specific bonds. These findings are particularly relevant for industries involved in chemical manufacturing, as they underscore the importance of sustainable practices and waste management strategies.

In conclusion, 3,3-diethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutane-1-carboxylic acid represents a fascinating intersection of organic chemistry and materials science. Its unique structure and functional groups make it a versatile compound with applications ranging from drug discovery to advanced materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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